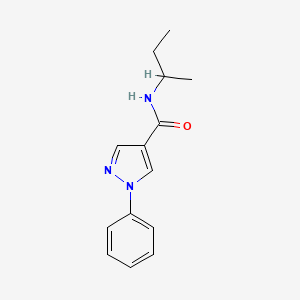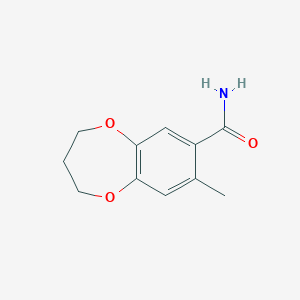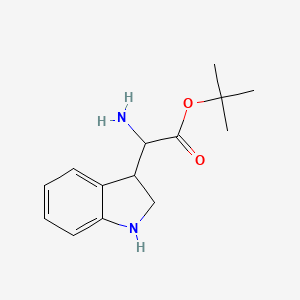
tert-butyl 2-amino-2-(2,3-dihydro-1H-indol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-aminomethyl)indoline is a compound that belongs to the class of indoline derivatives Indoline is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring The Boc group, or tert-butoxycarbonyl group, is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)indoline typically involves the protection of the amine group followed by the formation of the indoline ring. One common method involves the following steps:
Protection of the Amine Group: The starting material, aminomethylindoline, is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Indoline Ring: The protected amine is then subjected to cyclization reactions to form the indoline ring. This can be achieved through various methods, including palladium-catalyzed cyclization or intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of 3-(Boc-aminomethyl)indoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Boc-aminomethyl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form different reduced indoline derivatives.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted indoline derivatives.
科学的研究の応用
3-(Boc-aminomethyl)indoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(Boc-aminomethyl)indoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, ensuring that the amine group remains intact until the desired reaction step.
類似化合物との比較
Similar Compounds
3-(Boc-aminomethyl)indole: Similar structure but with an indole ring instead of an indoline ring.
3-(Boc-aminomethyl)pyrrole: Contains a pyrrole ring instead of an indoline ring.
3-(Boc-aminomethyl)benzene: Contains a benzene ring instead of an indoline ring.
Uniqueness
3-(Boc-aminomethyl)indoline is unique due to the presence of both the indoline ring and the Boc-protected amine group. This combination provides specific chemical properties that make it suitable for various synthetic and research applications. The indoline ring offers a unique scaffold for the development of bioactive molecules, while the Boc group ensures stability during synthetic processes.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
tert-butyl 2-amino-2-(2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)12(15)10-8-16-11-7-5-4-6-9(10)11/h4-7,10,12,16H,8,15H2,1-3H3 |
InChIキー |
XAYQWLANRQLTSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1CNC2=CC=CC=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


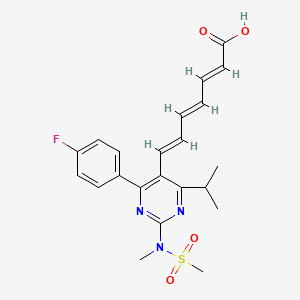
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)

![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
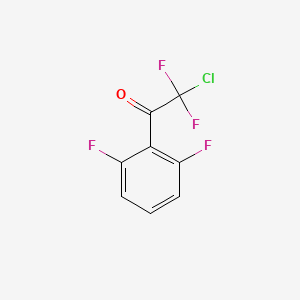

![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
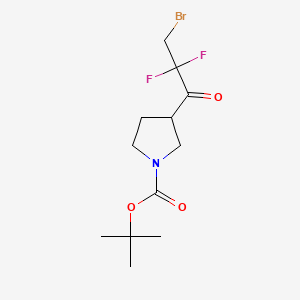

![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
